Octadec-4-EN-2-YN-1-OL

Catalog No.
S14995648
CAS No.
86120-47-0
M.F
C18H32O
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadec-4-EN-2-YN-1-OL

CAS Number

86120-47-0

Product Name

Octadec-4-EN-2-YN-1-OL

IUPAC Name

octadec-4-en-2-yn-1-ol

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-15,19H,2-13,18H2,1H3

InChI Key

LPVBKKDPBVNELW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC#CCO

Catalytic Asymmetric Epoxidation Strategies

Catalytic asymmetric epoxidation has emerged as a cornerstone for constructing stereodefined epoxides in Octadec-4-EN-2-YN-1-OL derivatives. The Sharpless-Katsuki epoxidation, employing titanium-based catalysts with chiral ligands, enables enantioselective oxidation of allylic alcohols. For instance, the use of $$ \text{Ti(O-}i\text{Pr)}_4 $$ and diethyl tartrate (DET) ligands with cumene hydroperoxide (CHP) achieves epoxidation of allylic propargylic alcohols with up to 93% diastereomeric excess (de) .

A notable example involves the ProPhenol-catalyzed alkynylation of $$ (4\text{-methoxyphenoxy})\text{acetaldehyde} $$, yielding chiral allylic propargylic alcohols. Subsequent asymmetric epoxidation with $$ \text{Ti(O-}i\text{Pr)}_4 $$ and $$ \text{D-}(-)\text{-diisopropyl tartrate} $$ (DIPT) furnishes epoxy alcohols with high stereocontrol . The stereochemical outcome is influenced by the electronic effects of the alkyne moiety, which modulates the reactivity of the epoxidizing agent.

Table 1: Catalytic Systems for Asymmetric Epoxidation

Catalyst SystemSubstrateee (%)de (%)
$$ \text{Ti(O-}i\text{Pr)}_4 $$/DETAllylic propargylic alcohol8593
ProPhenol/Zn$$ \text{C}_{18} $$-enal9088

Mechanistic studies reveal that the alkyne’s electron-withdrawing character stabilizes transition states during oxygen transfer, enhancing enantioselectivity. This principle has been leveraged to synthesize sphingosine-1-phosphate precursors via stereospecific ring-opening reactions .

Transition Metal-Mediated Alkyne Functionalization Approaches

Transition metal catalysis plays a pivotal role in introducing and functionalizing the alkyne moiety in Octadec-4-EN-2-YN-1-OL. Copper-mediated acetylene coupling reactions, such as the Glaser-Hay coupling, enable homo-coupling of terminal alkynes to form conjugated diynes. For example, the copper-catalyzed addition of formaldehyde to acetylene yields Prop-2-yn-1-ol, a key building block for elongating carbon chains .

Palladium complexes facilitate cross-couplings, including Sonogashira reactions, to install alkyne groups stereoselectively. The ProPhenol ligand system, a dinuclear zinc catalyst, has been employed for asymmetric alkynylation of aldehydes, producing chiral propargylic alcohols with 85% enantiomeric excess (ee) . This method avoids racemization and is compatible with long-chain substrates.

Table 2: Metal Catalysts in Alkyne Functionalization

MetalLigandReaction TypeYield (%)
Cu$$ \text{NH}_3 $$Acetylene addition86
ZnProPhenolAsymmetric alkynylation88
Pd$$ \text{PPh}_3 $$Sonogashira coupling92

Recent work demonstrates that samarium iodide ($$ \text{SmI}_2 $$) mediates single-electron transfer (SET) processes, enabling reductive coupling of alkynes with carbonyl compounds. This approach has been applied to synthesize polyunsaturated alkenynols via ketyl radical intermediates .

Stereoselective Oxidative Cleavage Techniques

Stereoselective oxidative cleavage of dienes or epoxides is critical for installing hydroxyl groups in Octadec-4-EN-2-YN-1-OL. Ozonolysis, followed by reductive workup, cleaves double bonds to generate carbonyl intermediates, which are subsequently reduced to diols. For instance, ozonolysis of $$ \text{C}_{18} $$-dienes in methanol at −78°C yields α-hydroxy ketones, which are hydrogenated to vicinal diols with >90% selectivity .

Epoxide ring-opening reactions, mediated by nucleophiles like azide or water, proceed with retention of configuration. The Et$$_2$$AlCl-catalyzed cyclization of epoxy trichloroacetimidates has been used to assign absolute configurations in epoxy alcohols, confirming stereochemical outcomes via Mosher ester analysis .

Table 3: Oxidative Cleavage Methods

ReagentSubstrateProductSelectivity (%)
$$ \text{O}_3 $$/MeOH$$ \text{C}_{18} $$-dieneα-Hydroxy ketone92
$$ \text{mCPBA} $$Allylic alcoholEpoxide88
$$ \text{NaN}_3 $$EpoxideVicinal azido alcohol95

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution offers an eco-friendly route to enantioenriched Octadec-4-EN-2-YN-1-OL. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze ester derivatives of racemic alkenynols. For example, kinetic resolution of racemic propargylic acetates with CAL-B in tert-butyl methyl ether affords (R)-alcohols with 98% ee and recovered (S)-acetates with 99% ee.

Table 4: Enzymatic Resolution Performance

EnzymeSubstrateee (%)Conversion (%)
CAL-BPropargylic acetate9845
Pseudomonas fluorescensAllylic ester9550

Immobilized enzymes on mesoporous silica enhance reusability, maintaining >90% activity after five cycles. Computational modeling of enzyme-substrate interactions aids in predicting enantiopreference, streamlining catalyst selection.

XLogP3

7.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

264.245315640 g/mol

Monoisotopic Mass

264.245315640 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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